L-Glucose

Overview

Description

What is L -(-)-Glucose exactly?

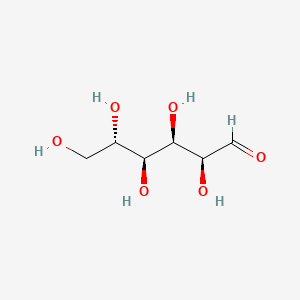

L -(-)-Glucose, a monosaccharide, is an important energy source for the human body. The glucose molecule comprises six carbon atoms (12 hydrogen atoms) and six oxygen atoms (6 each). L -(-)-Glucose is also known as L Glucose. It is the enantiomer to the more popular D-glucose. L -(-)-Glucose is not naturally found in higher-living organisms but can be synthesized in a laboratory. L -(-)-Glucose has a similar taste to D-glucose, but it cannot be phosphorylated using hexokinase. This enzyme is the first in the glycolysis pathway. L -(-)-Glucose can be a diagnostic aid.

L -(-)-Glucose can be considered an enantiomer to the more commonly used D-glucose. L-Glucose cannot be phosphorylated using hexokinase and is therefore not bioavailable for cells as an energy source. However, some this compound-using bacteria have been found to contain NAD+-dependent Lglucose Dehydrogenases capable of oxidizing L glucose.

Uses of L -(-)-Glucose

L -(-)-Glucose has been suggested as a low-calorie sweetener. It is suitable for diabetic patients.

L -(-)-Glucose pentaacetate is an acetate derivative that stimulates insulin release and may be therapeutically useful for type 2 diabetes. L -(-)-Glucose has also been found to be a laxative. It was proposed as a colon-cleansing agent that would not disrupt fluid and electrolyte levels due to the large liquid amounts of bad-tasting, osmotic laxatives used for colonoscopy preparation.

Biological activity of L-(−)-Glucose

L -(-)-Glucose is not naturally found in living organisms but can be synthesized in a laboratory. L -(-)-Glucose has a similar taste to d-glucose but cannot be used as an energy source by living organisms because it is not phosphorylated with hexokinase. This enzyme is the first in the glycolysis pathway. Burkholderia Caryophylli is a plant pathogenic bacteria that contain the enzyme dthreo-aldose 1dehydrogenase, which can oxidize L Glucose.

Mechanism of action of L-(−)-Glucose

L -(-)-Glucose enters cells through insulin and ATP-sensitive sodium channels. In vitro studies have shown that this compound can inhibit viral replication, including HIV and herpes simplex virus type 1 (HSV-1). This compound can be used to treat squamous cancer by reducing the redox potency in cancer cells. This compound prevents the growth of c. glabrata through inhibition of transcription activators as well as enzymes involved with glycolysis.

L -(-)-Glucose can be considered an enantiomer to the more commonly used D-glucose. This compound cannot be used as an energy source by cells because it can't be phosphorylated with hexokinase.

Chemical properties of L-(−)-Glucose

L -(-)-Glucose, an organic compound with the formula O=CH[CHOH]5H or C6H12O6, is a monosaccharide of aldohexose. It is the enantiomer to the more common d–glucose and the l-isomer to glucose.

This compound is usually found as one of the four cyclic structural isomers, like the d-isomer. These isomers can be converted into water solutions within hours, with the open-chain version acting as an intermediate stage.

Mechanism of Action

Target of Action

L-Glucose, also known as Levoglucose, is an enantiomer of the more common D-glucose . The primary targets of this compound are the same as those of D-Glucose, which include various enzymes involved in the glycolysis pathway . This compound cannot be used by living organisms as a source of energy because it cannot be phosphorylated by hexokinase, the first enzyme in the glycolysis pathway .

Mode of Action

This compound’s mode of action is primarily through competitive inhibition. It is structurally similar to D-Glucose, allowing it to bind to the same enzymes and transporters but without undergoing the same metabolic processes . This means that this compound can interfere with the normal metabolism of D-Glucose, potentially leading to effects such as reduced blood glucose levels .

Biochemical Pathways

This compound participates in the same biochemical pathways as D-Glucose, including glycolysis .

Pharmacokinetics

This has led to interest in this compound as a potential low-calorie sweetener .

Result of Action

The primary result of this compound’s action is the competitive inhibition of D-Glucose metabolism. This can lead to reduced blood glucose levels, which may be beneficial in the management of conditions such as diabetes . Additionally, this compound has been found to stimulate insulin release, which could be of therapeutic value for type 2 diabetes .

Action Environment

The action of this compound is influenced by various environmental factors. For example, the presence of D-Glucose can affect the degree to which this compound is able to competitively inhibit its metabolism . Additionally, factors such as pH and temperature can influence the stability and efficacy of this compound .

Biochemical Analysis

Biochemical Properties

L-Glucose cannot be used by cells as an energy source because it cannot be phosphorylated by hexokinase , the first enzyme in the glycolysis pathway . This inability to interact with hexokinase differentiates this compound from D-Glucose, which plays a vital role in energy production in cells.

Cellular Effects

Given that this compound cannot be utilized by cells as an energy source , it does not directly influence cell function, cell signaling pathways, gene expression, or cellular metabolism. Its presence does not affect the normal functioning of cells as it does not participate in the usual metabolic processes.

Molecular Mechanism

The molecular mechanism of this compound is primarily defined by its inability to interact with hexokinase . Hexokinase is responsible for the phosphorylation of glucose, a crucial step in the glycolysis pathway. This compound cannot be phosphorylated by this enzyme , rendering it inactive in the glycolysis pathway and other metabolic processes.

Dosage Effects in Animal Models

Since this compound is not metabolized by cells , varying dosages in animal models do not result in different outcomes. It does not exhibit threshold effects, nor does it cause toxic or adverse effects at high doses.

Metabolic Pathways

This compound does not participate in metabolic pathways due to its inability to be phosphorylated by hexokinase . Therefore, it does not interact with enzymes or cofactors, nor does it affect metabolic flux or metabolite levels.

Transport and Distribution

This compound can be transported into cells, but once inside, it does not interact with transporters or binding proteins that would affect its localization or accumulation .

Subcellular Localization

This compound does not have a specific subcellular localization as it does not undergo metabolic processes within the cell . It does not contain any targeting signals or post-translational modifications that would direct it to specific compartments or organelles.

Biological Activity

L-Glucose, the mirror image isomer of D-glucose, has garnered attention for its unique biological properties and potential applications in various fields, including pharmacology and cancer research. This article delves into the biological activity of this compound, highlighting its mechanisms of action, case studies, and research findings.

This compound is primarily known for its inability to be metabolized by most mammalian cells, making it an interesting subject for research. Unlike D-glucose, which is a primary energy source for cells, this compound is taken up by certain bacteria and has been shown to interact with specific biological pathways.

Sweet Taste Receptor Activation:

Recent studies have demonstrated that this compound can activate sweet taste receptors (TAS1R2/TAS1R3) in a manner similar to D-glucose. This activation occurs through a Gαq-coupled signaling pathway, leading to the release of intracellular calcium ions and subsequent depolarization of taste receptor cells. Experimental results indicate that while this compound does elicit a sweet taste response, it is less potent than D-glucose in activating these receptors .

Fluorescent Tracers in Cancer Research:

this compound has been utilized in developing fluorescence-emitting tracers (fLGs) for cancer research. These tracers are specifically taken up by tumor cells exhibiting metabolic heterogeneity, allowing researchers to visualize and characterize malignant cells. The uptake of fLGs correlates with changes in mitochondrial activity within these tumor spheroids, suggesting a unique metabolic pathway that could be exploited for cancer diagnostics .

Table 1: Summary of Key Studies on this compound

Case Study 1: Cancer Cell Imaging

In a study focusing on the use of fLGs, researchers discovered that these tracers could effectively label cancerous cells, providing insights into their metabolic processes. The study emphasized the potential for using this compound analogs in non-invasive imaging techniques to monitor tumor progression and response to therapies .

Case Study 2: Sweetness Perception

Another investigation assessed the sensory perception of sweetness between L- and D-glucose among various individuals. Results indicated that while both compounds activate sweet taste receptors, individual variability affects the perceived intensity of sweetness, suggesting that personal genetics may influence taste receptor sensitivity .

3. Pharmacological Implications

The pharmacological implications of this compound are significant due to its unique properties:

- Non-Metabolizable Sugar: Its inability to be metabolized by most mammalian cells positions this compound as a potential therapeutic agent for managing conditions like diabetes without contributing to hyperglycemia.

- Cancer Diagnostics: The ability to utilize this compound as a tracer in imaging techniques opens new avenues for diagnosing and monitoring cancerous tissues.

Scientific Research Applications

Diagnostic Applications

L-Glucose has been explored as a tool for cancer diagnosis. Research indicates that cancer cells may utilize this compound as a substrate, which could be leveraged for imaging purposes. In vitro and in vivo studies have demonstrated that fluorescent probes based on this compound can selectively bind to malignant cells, enabling their detection and characterization. This approach offers a novel method for visualizing tumors, particularly in the context of metabolic heterogeneity observed in cancer cells .

Key Findings:

- Fluorescent Probes: this compound can be modified to create fluorescent probes that are specifically taken up by cancer cells.

- Potential for Visualization: This property may allow for improved imaging techniques in cancer diagnostics, necessitating further research into its biological effects and efficacy .

Therapeutic Uses

This compound has been proposed for therapeutic applications, particularly in diabetes management. Although it cannot be phosphorylated by hexokinase, making it non-metabolizable by most cells, its acetate derivative (this compound pentaacetate) has been found to stimulate insulin release. This suggests potential use as a treatment for type 2 diabetes .

Potential Therapeutic Applications:

- Insulin Stimulation: this compound pentaacetate may enhance insulin secretion, offering a new avenue for diabetes treatment.

- Laxative Properties: this compound has also been studied for its laxative effects and could serve as a colon-cleansing agent without the fluid and electrolyte imbalances associated with traditional osmotic laxatives .

Research Applications

In research settings, this compound serves as a valuable compound for studying metabolic pathways. Its isotopically labeled form (this compound-13C) is particularly useful in nuclear magnetic resonance (NMR) spectroscopy and metabolic tracing studies. The carbon-13 isotope allows researchers to track glucose metabolism in various biological systems, providing insights into metabolic disorders and cellular processes.

Research Applications:

- Metabolic Tracing: this compound-13C is used to study glucose metabolism dynamics in cells.

- NMR Spectroscopy: It aids in understanding the structure and dynamics of glucose derivatives.

Summary of Key Findings

| Application Area | Key Insights |

|---|---|

| Diagnostic Imaging | Fluorescent probes based on this compound can selectively bind to cancer cells. |

| Therapeutic Uses | Potential insulin-stimulating effects; laxative properties for colon cleansing. |

| Research Applications | Useful in metabolic studies; isotopically labeled forms enable detailed analysis. |

Q & A

Q. What are the structural and stereochemical distinctions between L-glucose and D-glucose, and how do these differences impact experimental design?

Category: Basic

Answer:

this compound is the enantiomer of D-glucose, differing in the spatial arrangement of hydroxyl (-OH) groups on the chiral carbons. In Fischer projections, the hydroxyl group on the penultimate carbon (C5) is oriented to the left in this compound and to the right in D-glucose . This stereochemical distinction renders this compound biologically inert in most eukaryotic systems due to incompatible enzyme-substrate interactions (e.g., hexokinase cannot phosphorylate this compound ). Researchers must account for this when designing metabolic studies:

- Use chiral chromatography (e.g., HPLC with chiral columns) to separate and quantify enantiomers .

- Validate enzyme specificity via in vitro assays (e.g., hexokinase activity tests with ATP consumption measurements) .

Q. Why is this compound not metabolized by humans, and how do certain bacteria utilize it?

Category: Basic

Answer:

this compound cannot enter glycolysis in humans because hexokinase, the first enzyme in the pathway, cannot phosphorylate it due to stereochemical incompatibility . However, select bacteria (e.g., Paracoccus sp. 43P) metabolize this compound via a novel catabolic pathway involving NAD+-dependent this compound dehydrogenase (LgdA), which oxidizes this compound to L-gluconate. Subsequent enzymes convert it to glycolytic intermediates (pyruvate and glyceraldehyde-3-phosphate) . Methodological considerations:

- Enrichment culture techniques with this compound as the sole carbon source to isolate such bacteria .

- Gene knockout studies to confirm pathway specificity (e.g., disrupting lgdA abolishes this compound utilization) .

Q. What synthetic routes are available for this compound, and how is its purity validated?

Category: Basic

Answer:

this compound is synthesized chemically via epimerization of D-glucose derivatives or asymmetric catalysis. Key validation steps include:

- Polarimetry : Confirm levorotatory optical activity (e.g., [α]D = -52.7° for this compound vs. +52.7° for D-glucose) .

- NMR spectroscopy : Analyze anomeric protons (α/β-pyranose forms) in D₂O solutions .

- Mass spectrometry : Verify molecular weight (180.16 g/mol) and rule out contaminants .

Q. How can this compound uptake in cancer cells be experimentally measured, and what contradictions exist in current data?

Category: Advanced

Answer:

While this compound is generally non-metabolizable, some cancer cells show aberrant uptake. Methodologies include:

- Fluorescent analogs : e.g., fLG (fluorescent this compound) tracked via confocal microscopy .

- Isotopic labeling : Use ¹⁴C-L-glucose to quantify uptake via scintillation counting .

Contradictions : Early studies reported negligible uptake , but recent work identified selective accumulation in aggressive tumors (e.g., via PET imaging with this compound analogs) . Resolve discrepancies by: - Controlling for membrane transporter expression (e.g., GLUT1/3).

- Validating with competitive inhibition assays (D-glucose blocks this compound uptake if shared transporters exist) .

Q. What role does this compound play in studying taste perception mechanisms?

Category: Advanced

Answer:

this compound activates the TAS1R2/TAS1R3 sweet taste receptor similarly to D-glucose, despite its metabolic inertness . Experimental approaches:

- Sensory tests : Two-alternative forced-choice (2AFC) assays confirm indistinguishable sweetness .

- Cell-based assays : Transfect HEK293 cells with TAS1R2/TAS1R3 and measure calcium signaling in response to this compound .

Q. How do enzyme kinetics explain the inability of this compound to participate in glycolysis?

Category: Advanced

Answer:

Hexokinase exhibits strict stereospecificity for D-glucose. Kinetic assays (e.g., Michaelis-Menten plots) show no activity toward this compound, with values exceeding physiologically relevant concentrations . To study this:

- Perform in vitro enzyme assays with purified hexokinase and ATP/NADH-coupled detection systems .

- Use X-ray crystallography to compare binding poses of D- and this compound in the enzyme active site .

Q. What novel catabolic pathways for this compound have been identified in microorganisms?

Category: Advanced

Answer:

Paracoccus sp. 43P utilizes a five-step pathway:

LgdA : Oxidizes this compound to L-gluconate.

LgnE : Epimerizes L-gluconate to D-tagaturonate.

Dehydration and phosphorylation : Yield phosphorylated intermediates.

Aldolase cleavage : Produces pyruvate and glyceraldehyde-3-phosphate .

Methodological applications :

- Transcriptomics to identify upregulated genes during this compound metabolism .

- Purify pathway enzymes via affinity chromatography for in vitro reconstitution .

Q. How does the stability of this compound in aqueous solutions affect experimental reproducibility?

Category: Basic

Answer:

this compound undergoes mutarotation in water, equilibrating between α-pyranose (36%), β-pyranose (64%), and trace furanose forms over hours . To ensure reproducibility:

- Pre-equilibrate solutions for ≥24 hours before experiments.

- Monitor anomeric composition via ¹H NMR (e.g., δ 5.1 ppm for α-anomer, δ 4.6 ppm for β-anomer) .

Q. Can this compound serve as a non-metabolizable control in isotopic tracer studies?

Category: Advanced

Answer:

Yes, this compound is ideal for distinguishing passive diffusion from active transport:

- Use ³H-L-glucose alongside ¹⁴C-D-glucose in uptake assays.

- Subtract this compound signal (passive) from D-glucose signal (active + passive) .

Limitation : Verify absence of specific transporters for this compound in the cell type studied .

Q. What methodologies detect this compound in complex biological matrices?

Category: Advanced

Answer:

Properties

IUPAC Name |

(2S,3R,4S,5S)-2,3,4,5,6-pentahydroxyhexanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZCGUPFRVQAUEE-VANKVMQKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]([C@@H]([C@H]([C@@H](C=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101015237 | |

| Record name | L-Glucose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101015237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

921-60-8 | |

| Record name | L(-)-Glucose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=921-60-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Levoglucose [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000921608 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Levoglucose | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12970 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | L-Glucose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101015237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-glucose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.881 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LEVOGLUCOSE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/02833ISA66 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.